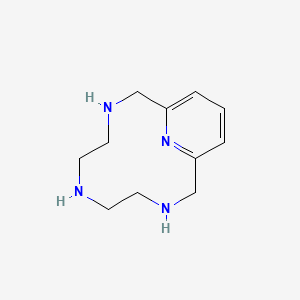

Pyclen

説明

特性

IUPAC Name |

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMUPMQUMCDOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=NC(=CC=C2)CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343011 | |

| Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78668-34-5 | |

| Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyclen macrocycle synthesis protocol

An In-Depth Technical Guide to the Synthesis of Pyclen Macrocycles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for this compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives. This compound-based macrocycles are of significant interest in medicinal chemistry, particularly as chelating agents for metal ions in applications such as MRI contrast agents and radiopharmaceuticals.[1][2] The rigid pyridine (B92270) unit incorporated into the 12-membered tetraazamacrocycle pre-organizes the coordinating nitrogen atoms, enhancing the kinetic inertness of the resulting metal complexes.[1]

General Synthetic Strategies

The synthesis of the this compound macrocycle and its derivatives typically involves a macrocyclization reaction between a protected linear triamine and a 2,6-disubstituted pyridine derivative. A common and effective method for this cyclization is the Richman-Atkins reaction.[3] Key to a successful synthesis is the use of nitrogen protecting groups on the triamine to prevent side reactions and to facilitate the desired cyclization. Common protecting groups include tosyl (Ts), nosyl (Ns), benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and allyloxycarbonyl (Alloc).[3][4][5] The choice of protecting group is crucial as it must be stable during the cyclization step and removable under conditions that do not compromise the integrity of the macrocycle or other functional groups.[4]

A generalized workflow for the synthesis of a this compound macrocycle is depicted below. This involves the protection of a linear triamine, followed by a macrocyclization reaction with a suitable pyridine derivative, and finally, deprotection to yield the core this compound structure.

Caption: General workflow for this compound macrocycle synthesis.

Detailed Experimental Protocols

Synthesis of the Core this compound Macrocycle

The synthesis of the parent this compound macrocycle often starts with the protection of diethylenetriamine. The protected triamine is then reacted with a 2,6-bis(halomethyl)pyridine in a high-dilution environment to favor intramolecular cyclization over polymerization.

1. Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine:

A common precursor for this compound synthesis is the tosyl-protected diethylenetriamine.

| Reagent/Solvent | Molar Equivalent | Purpose |

| Diethylenetriamine | 1 | Starting material |

| p-Toluenesulfonyl chloride | 3.3 | Protecting group source |

| Pyridine | Excess | Base and solvent |

The reaction is typically carried out at 0 °C and then stirred at room temperature. The product is isolated by precipitation in water and purified by recrystallization.

2. Macrocyclization to form N,N',N''-Tris(p-toluenesulfonyl)this compound:

The Richman-Atkins macrocyclization is a widely used method.[3]

| Reagent/Solvent | Concentration | Purpose |

| N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | 1 eq | Protected triamine |

| 2,6-Bis(bromomethyl)pyridine | 1 eq | Pyridine component |

| K₂CO₃ or Cs₂CO₃ | Excess | Base |

| Acetonitrile or DMF | High dilution | Solvent |

The reaction is typically run at reflux for several hours to days. The product is then isolated and purified by column chromatography.

3. Deprotection to Yield this compound:

The removal of tosyl groups requires harsh conditions, which can be a limitation.[4]

| Reagent/Solvent | Conditions | Purpose |

| HBr in acetic acid | Reflux | Deprotection |

| Phenol | Scavenger |

The final product is often purified by ion-exchange chromatography.

Synthesis of a Functionalized this compound Derivative: 3,6-diacetate-pyclen (PC2A)

The synthesis of this compound derivatives with functional arms for chelation is of great interest. The following protocol outlines the synthesis of a di-acetate functionalized this compound.

The synthesis of asymmetrically functionalized this compound derivatives often requires a selective protection strategy to differentiate the secondary amine positions.

Caption: Workflow for the synthesis of 3,6-diacetate-pyclen.

1. Regiospecific Protection of this compound:

To achieve selective functionalization at the 3 and 6 positions, the amine at the 9-position can be protected, for example, with an Alloc group.[5]

2. Alkylation of the Secondary Amines:

The remaining secondary amines at positions 3 and 6 are then alkylated with an acetate (B1210297) precursor, such as tert-butyl bromoacetate.[6]

| Reagent/Solvent | Molar Equivalent | Purpose |

| 9-Alloc-Pyclen | 1 | Starting material |

| tert-Butyl bromoacetate | 2.2 | Alkylating agent |

| K₂CO₃ or NaHCO₃ | Excess | Base |

| Acetonitrile | Solvent |

The reaction is typically stirred at room temperature until completion.

3. Deprotection and Hydrolysis:

The Alloc group is removed, followed by hydrolysis of the tert-butyl esters to yield the final di-acetate product.

| Step | Reagent/Solvent | Conditions | Purpose |

| Alloc Deprotection | Pd(PPh₃)₄, Phenylsilane | Room Temperature | Removal of Alloc group |

| Ester Hydrolysis | Trifluoroacetic acid (TFA) or HCl | Room Temperature | Conversion of ester to carboxylic acid |

The final product is typically purified by HPLC or ion-exchange chromatography.[6]

Synthesis of this compound-Based Ligands with Picolinate (B1231196) Arms

This compound derivatives functionalized with picolinate arms have also been synthesized for metal complexation.[5][7] The synthesis strategy is similar to that for acetate derivatives, involving the protection of one amine nitrogen of the macrocycle, followed by alkylation of the remaining secondary amines with a picolinate-containing alkylating agent.

For instance, the synthesis of a 3,9-dipicolinate this compound derivative (3,9-pc2pa) starts with N3-Boc-pyclen.[5] The two secondary amines at positions 3 and 9 are alkylated with methyl 6-(bromomethyl)picolinate. The reaction time can be significantly reduced from days to hours by using NaI and reflux heating, with an increased yield.[5] The final step involves the removal of the Boc protecting group and hydrolysis of the methyl esters.

| Starting Material | Alkylating Agent | Base | Solvent/Additive | Time | Yield | Reference |

| N3-Boc-Pyclen | Methyl 6-(bromomethyl)picolinate | K₂CO₃ | Acetonitrile | 6 days | 63% | [5] |

| N3-Boc-Pyclen | Methyl 6-(bromomethyl)picolinate | K₂CO₃ | Acetonitrile/NaI (reflux) | 7 hours | 95% | [5] |

Summary

The synthesis of this compound macrocycles and their derivatives is a well-established field with various methodologies available to the synthetic chemist. The choice of synthetic route, and particularly the protecting group strategy, is critical for achieving the desired substitution pattern on the macrocyclic framework. The protocols outlined in this guide, derived from published literature, provide a solid foundation for researchers and drug development professionals working with this important class of macrocycles. The ability to introduce a variety of functional arms onto the this compound scaffold allows for the fine-tuning of the properties of the resulting metal chelates for specific applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation of Pyridine-contained Macrocycle Ligand with Hydroxamates Sidearms [dea.lib.unideb.hu]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. iris.uniupo.it [iris.uniupo.it]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of Functionalized Pyclen Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclen, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand that has garnered significant attention in the fields of medicinal and bioinorganic chemistry. Its rigidified framework, incorporating a pyridine (B92270) ring within a 12-membered tetraazamacrocycle, provides a pre-organized platform for stable and inert complexation with a variety of metal ions.[1][2][3][4] This unique structural feature makes this compound derivatives highly promising candidates for applications such as magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals for diagnostics and therapy, and luminescent probes.[1][5][6][7]

The functionalization of the this compound core is crucial for tuning the physicochemical properties of its metal complexes and for covalent attachment to biological targeting vectors.[7][8][9] This guide provides a comprehensive overview of the synthetic strategies for preparing functionalized this compound derivatives, detailed experimental protocols for key reactions, and a summary of the properties of their metal complexes.

Core Synthetic Strategies

The synthesis of functionalized this compound derivatives primarily involves two main approaches:

-

Direct N-functionalization of the this compound macrocycle: This involves the alkylation of the secondary amine groups of the this compound core. Regioselectivity is a key challenge, and statistical mixtures can be obtained.[8]

-

Regioselective N-functionalization using protecting groups: To achieve specific substitution patterns, protecting groups such as tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) are employed to temporarily block certain amine positions, allowing for selective functionalization of the remaining free amines.[10][11]

The choice of strategy depends on the desired substitution pattern (e.g., 3,9-disubstituted vs. 3,6-disubstituted) and the nature of the functional arms to be introduced.

Experimental Protocols

Protocol 1: Synthesis of a 3,9-disubstituted this compound derivative (e.g., 3,9-pc2pa, L5)

This protocol is adapted from the synthesis of a this compound-based ligand functionalized with picolinic acid pendant arms at the 3 and 9 positions.[10]

Step 1: Synthesis of N-Boc-Pyclen (1)

-

The starting material, N-Boc-Pyclen, can be synthesized according to previously reported methods.

Step 2: N-alkylation with picolinate (B1231196) arms (2)

-

To a solution of N-Boc-Pyclen (1) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) and sodium iodide (NaI).

-

Add methyl 6-(bromomethyl)picolinate to the mixture.

-

Reflux the reaction mixture for 7 hours.

-

After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the protected dialkylated intermediate (2).

Step 3: Deprotection of the Boc group

-

Dissolve the intermediate (2) in a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature overnight.

-

Evaporate the solvent to dryness to obtain the hydrochloride salt of the 3,9-disubstituted this compound derivative.

Step 4: Saponification of the methyl esters

-

Dissolve the hydrochloride salt in a solution of lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water.

-

Stir the reaction at room temperature for 24 hours.

-

Adjust the pH to 2 with concentrated HCl.

-

Evaporate the solvents and purify the residue by reverse-phase HPLC to obtain the final ligand (L5).

Protocol 2: Synthesis of a 3,6-disubstituted this compound derivative (e.g., 3,6-pc2pa, L6)

This protocol utilizes an Alloc protecting group to achieve 3,6-disubstitution.[10]

Step 1: Synthesis of N-Alloc-Pyclen (3)

-

N-Alloc-Pyclen can be prepared following established procedures.

Step 2: N-alkylation with picolinate arms (4)

-

Follow a similar alkylation procedure as in Protocol 1, Step 2, using N-Alloc-Pyclen (3) as the starting material to obtain the dialkylated intermediate (4).

Step 3: Deprotection of the Alloc group (5)

-

Dissolve the intermediate (4) in anhydrous dichloromethane.

-

Add phenylsilane (B129415) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Stir the mixture at room temperature for 2 hours under an inert atmosphere.

-

Purify the product by column chromatography on activated alumina (B75360) to yield the deprotected intermediate (5).

Step 4: Saponification of the methyl esters

-

Follow the saponification procedure described in Protocol 1, Step 4, to obtain the final ligand (L6).

Quantitative Data Summary

The properties of this compound derivatives and their metal complexes are summarized in the tables below.

Table 1: Synthesis Yields of this compound Derivatives

| Compound | Synthetic Step | Yield (%) | Reference |

| 2 (Boc-protected 3,9-pc2pa) | N-alkylation | 95 | [10] |

| L5 (3,9-pc2pa) | Boc Deprotection & Saponification | 95 | [10] |

| 4 (Alloc-protected 3,6-pc2pa) | N-alkylation | 71 | [10] |

| 5 (deprotected 3,6-pc2pa precursor) | Alloc Deprotection | 90 | [10] |

Table 2: Thermodynamic Stability Constants and Relaxivity of Gd(III) Complexes

| Complex | log KGdL | pGd | r1 (mM-1s-1) at 20 MHz, 25°C | r1 (mM-1s-1) at 1.41 T, 37°C | Reference |

| [GdL5]+ (3,9-pc2pa) | 20.47 | - | - | - | [10][11] |

| [GdL6]+ (3,6-pc2pa) | 19.77 | - | - | - | [10][11] |

| Gd-L1 (achiral) | 20.49 | 17.74 | 4.74 | 3.27 | [12] |

| Gd-L2 (achiral) | 22.37 | 20.25 | 4.95 | 2.98 | [12] |

| Gd-L3 (chiral) | 22.21 | 19.79 | - | 4.53 | [12] |

| Gd-L4 (chiral) | 23.28 | 21.76 | - | 4.08 | [12] |

Table 3: Kinetic Inertness of Gd(III) Complexes

| Complex | Dissociation Half-Life (t1/2) in 0.1 M HCl | Reference |

| Gd-L2 | > Gd-L1 | [12] |

| Gd-L3 | Significantly inert | [12] |

| Gd-L4 | Significantly inert | [12] |

Visualizations

Synthetic Workflow

The general synthetic workflow for producing functionalized this compound derivatives for use as metal chelators in biomedical applications can be visualized as follows:

Caption: Synthetic workflow for functionalized this compound derivatives.

Application in MRI

The mechanism by which a Gd(III)-Pyclen complex acts as an MRI contrast agent involves the exchange of water molecules between the inner coordination sphere of the complex and the bulk water in the surrounding tissue.

Caption: Action of this compound-based MRI contrast agents.

Conclusion

The this compound macrocycle provides a versatile and robust platform for the development of highly stable and inert metal complexes for biomedical applications. Through regioselective functionalization strategies, the properties of these complexes, such as thermodynamic stability, kinetic inertness, and relaxivity, can be finely tuned. The introduction of chiral centers and different pendant arms has been shown to significantly enhance these properties, paving the way for the next generation of imaging and therapeutic agents. The detailed synthetic protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. Functionalized pyridine in this compound-based iron( iii ) complexes: evaluation of fundamental properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05756H [pubs.rsc.org]

- 4. This compound | 78668-34-5 | Benchchem [benchchem.com]

- 5. Chiral this compound-Based Heptadentate Chelates as Highly Stable MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2019185901A1 - this compound-based macrocyclic ligands, chelates thereof and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. This compound-Based Ligands Bearing Pendant Picolinate Arms for Gadolinium Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.uniupo.it [iris.uniupo.it]

A Technical Guide to the Physicochemical Properties of Pyclen-Based Ligands

Introduction

The macrocycle 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, commonly known as Pyclen, serves as a foundational scaffold in modern coordination chemistry. Its structure, which incorporates a pyridine (B92270) ring into a 12-membered tetraazamacrocycle, imparts significant conformational rigidity and unique coordination properties compared to more flexible analogues like cyclen.[1][2] These attributes make this compound-based ligands exceptional chelators for a wide range of metal ions. Consequently, they have garnered substantial interest for applications in medicine, particularly in the development of safer and more efficient contrast agents for Magnetic Resonance Imaging (MRI) and as carriers for radiopharmaceuticals.[3][4]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound ligands and their metal complexes. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key characterization techniques, and a discussion of critical structure-property relationships that govern the performance of these advanced chelators.

Core Physicochemical Properties

The utility of a this compound-based ligand in a given application, especially in a biological context, is defined by a set of quantifiable physicochemical parameters. These include the ligand's affinity for protons (basicity), its thermodynamic stability and kinetic inertness once complexed with a metal ion, and, for imaging agents, its relaxometric properties.

Protonation Constants

The protonation constants (log KHn) quantify the basicity of the ligand's donor atoms. They are crucial for understanding the ligand's speciation at a given pH and for calculating the conditional stability of its metal complexes.

Table 1: Protonation Constants (log KH) of Selected this compound Derivatives

| Ligand | log KH1 | log KH2 | log KH3 | log KH4 | Conditions | Reference |

|---|---|---|---|---|---|---|

| 3,6-PC2A | 9.77 | 6.05 | 3.19 | 1.9 | 25°C, I=0.15 M NaCl | [5] |

| 3,9-PC2A | 10.05 | 5.75 | 2.80 | <2 | 25°C, I=0.15 M NaCl | [5] |

| L5 (3,9-pc2pa) | 8.01 | 4.88 | 3.51 | 2.50 | 25°C, I=0.15 M NaCl | [6] |

| L6 (3,6-pc2pa) | 8.28 | 5.21 | 3.65 | 2.50 | 25°C, I=0.15 M NaCl | [6] |

| PC2AMnBu | 9.87 | 6.78 | 2.76 | - | 25°C, I=1.0 M NaCl/HCl |[7] |

Note: PC2A = this compound-diacetate; pc2pa = this compound-dipicolinate.

Thermodynamic Stability and Conditional Stability

Thermodynamic stability, expressed as the logarithm of the stability constant (log KML), measures the strength of the metal-ligand bond at equilibrium.[8] For in-vivo applications, the conditional stability (e.g., pMn or pGd), which considers the competition with protons at physiological pH (7.4), is a more relevant metric. Macrocyclic ligands like this compound derivatives generally form more stable Mn(II) complexes than other ligand classes.[9]

Table 2: Thermodynamic (log KML) and Conditional (pM) Stability of this compound-Metal Complexes

| Ligand | Metal Ion | log KML | pM | Conditions | Reference |

|---|---|---|---|---|---|

| 3,6-PC2A | Mn(II) | 15.53 | 8.16 | 25°C, I=0.15 M NaCl | [5][10] |

| 3,9-PC2A | Mn(II) | 17.09 | 8.64 | 25°C, I=0.15 M NaCl | [5][10][11] |

| 3,9-OPC2A | Mn(II) | - | 8.69 | 25°C, pH 7.4 | [11] |

| L5 (3,9-pc2pa) | Gd(III) | 20.47 | - | 25°C, I=0.15 M NaCl | [6][12] |

| L6 (3,6-pc2pa) | Gd(III) | 19.77 | - | 25°C, I=0.15 M NaCl | [6][12] |

| Gd-L4 (chiral) | Gd(III) | 23.28 | 21.76 | 25°C, pH 7.4 | [13] |

| PC2AMnBu | Sc(III) | 19.53 | 19.32 | 25°C, I=1.0 M NaCl/HCl |[7] |

Kinetic Inertness

Kinetic inertness refers to the resistance of a complex to dissociation. For medical applications, high kinetic inertness is critical to prevent the release of potentially toxic free metal ions in the body. It is often assessed by measuring the dissociation half-life (t1/2) under challenging conditions, such as in the presence of competing metal ions.

Table 3: Kinetic Inertness (Dissociation Half-life, t1/2) of this compound-Metal Complexes

| Complex | Dissociation Conditions | Half-life (t1/2) | Reference |

|---|---|---|---|

| [Mn(3,6-PC2A)] | pH 7.4, excess Cu(II) | 63 hours | [5][10] |

| [Mn(3,9-PC2A)] | pH 7.4, excess Cu(II) | 21 hours | [5][10] |

| [Gd-L3] & [Gd-L4] (chiral) | pH 7.4, PBS, excess Zn(II), 37°C | >120 hours (undissociated) | [13] |

| [Sc(PC2AMnBu)]+ | 1 M HClO4 | 529 hours |[7] |

Relaxometric Properties (for MRI Agents)

For MRI contrast agents, the key properties are those that influence the agent's ability to enhance the relaxation rate of water protons. These include the number of inner-sphere water molecules (q), the water residence lifetime (τM) or its inverse, the water exchange rate (kex), and the resulting proton relaxivity (r1p).

Table 4: Relaxometric Properties of this compound-Based MRI Contrast Agents

| Complex | q | τM (ns) or kex (106 s-1) | r1p (mM-1s-1) | Conditions | Reference |

|---|---|---|---|---|---|

| [Mn(3,6-PC2A)] | 1 | kex = 140 | 2.72 | 25°C, 0.49 T | [5][10] |

| [Mn(3,9-PC2A)] | 1 | kex = 126 | 2.91 | 25°C, 0.49 T | [5][10] |

| Mn(II) this compound Derivatives | 1 | τM ≈ 6 | 1.7 - 3.4 | 37°C, 1.41 T | [14] |

| [Gd-L3] (chiral) | 1 | - | 7.75 | 37°C, 1.41 T, in PBS | [13] |

| [Gd-L4] (chiral) | 1 | - | 7.00 | 37°C, 1.41 T, in PBS |[13] |

Key Experimental Methodologies

The accurate determination of the physicochemical properties outlined above relies on a suite of specialized analytical techniques.

Potentiometric Titration

This is the cornerstone method for determining protonation and thermodynamic stability constants.[8][15] The technique involves monitoring the pH (or potential) of a solution containing the ligand, or a mixture of the ligand and a metal ion, as a standardized acid or base is added.[16][17]

Protocol Overview:

-

System Calibration: The pH electrode is calibrated in terms of hydrogen ion concentration by titrating a strong acid with a strong base under the same ionic strength and temperature conditions as the main experiment.[18]

-

Ligand Protonation: A solution of the this compound ligand at a known concentration is titrated with a standardized acid or base. The resulting titration curve allows for the calculation of the ligand's protonation constants (log KH).[19]

-

Complex Stability: A solution containing known concentrations of both the ligand and the metal ion of interest is titrated. By comparing this curve to the ligand-only titration, the stability constant (log KML) of the metal-ligand complex can be determined.[20]

-

Data Analysis: The titration data (volume of titrant vs. pH) is processed using specialized computer programs that fit the data to a chemical model, refining the values of the constants.

Assessment of Kinetic Inertness via Transmetalation

To evaluate how readily a complex dissociates in a biologically relevant environment, a transmetalation or "challenge" experiment is performed. This involves introducing a high concentration of a competing metal ion that can also bind to the this compound ligand.

Protocol Overview:

-

Complex Preparation: The this compound-metal complex (e.g., [Mn(3,9-PC2A)]) is prepared in a buffer solution mimicking physiological conditions (e.g., PBS, pH 7.4, 37°C).

-

Challenge: A large excess (e.g., 50-fold) of a competing metal ion, such as ZnCl2 or CuCl2, is added to the solution.[10][13]

-

Monitoring: The dissociation of the original complex is monitored over time. For MRI-active complexes, this is often done by measuring the decrease in relaxivity (r1), as the free metal ion or the competitor's complex has a much lower relaxivity.[13]

-

Half-Life Calculation: The rate of dissociation is determined, from which the dissociation half-life (t1/2) is calculated.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a versatile tool for studying this compound ligands and their complexes.

-

1H and 13C NMR: Used for routine structural confirmation of the synthesized ligands and their diamagnetic complexes (e.g., with Y3+ or Sc3+).[6][7]

-

Variable-Temperature 17O NMR: This specialized technique is used to determine the water exchange dynamics of paramagnetic complexes. By measuring the transverse relaxation rates of the 17O water signal at different temperatures, the water residence lifetime (τM) can be calculated, which is a critical parameter for optimizing relaxivity.[14]

Structure-Property Relationships

The remarkable versatility of the this compound scaffold stems from the ability to fine-tune its physicochemical properties through synthetic modifications. Understanding these relationships is key to designing ligands for specific applications.

-

Pendant Arms (Position and Type): The nature and substitution pattern of coordinating pendant arms dramatically influence stability and inertness. For example, the symmetric 3,9-disubstituted PC2A ligand forms a more thermodynamically stable Mn(II) complex than its asymmetric 3,6-disubstituted counterpart (logKMnL 17.09 vs. 15.53), although the latter shows superior kinetic inertness (t1/2 63h vs. 21h).[5][10] Replacing carboxylate arms with picolinate (B1231196) arms also significantly impacts stability.[6][12]

-

Chirality and Rigidity: Introducing chiral centers into the ethylenic bridges of the this compound backbone, as in the Gd-X-PCTA-2 complex, can pre-organize the ligand for metal binding. This leads to substantial enhancements in both thermodynamic stability (log KGdL increases from 20.4 to 21.3) and kinetic inertness.[4][21]

-

Pyridine Ring Functionalization: The electronic properties of the pyridine ring can be modified by adding electron-donating or electron-withdrawing groups. This provides a direct way to tune the electrochemical properties (redox potential) of the resulting metal complexes, which is particularly relevant for developing redox-active probes.[1][2]

References

- 1. Functionalized pyridine in this compound-based iron( iii ) complexes: evaluation of fundamental properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05756H [pubs.rsc.org]

- 2. Functionalized pyridine in this compound-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral this compound-Based Heptadentate Chelates as Highly Stable MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iris.uniupo.it [iris.uniupo.it]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. openaccesspub.org [openaccesspub.org]

- 18. cost-nectar.eu [cost-nectar.eu]

- 19. pramanaresearch.org [pramanaresearch.org]

- 20. A seven-coordinate Mn( ii ) complex with a pyridine-based 15-membered macrocyclic ligand containing one acetate pendant arm: structure, stability and ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00701D [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

The Coordination Chemistry of Pyclen with Lanthanides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, commonly known as Pyclen, has emerged as a highly versatile platform in the field of lanthanide coordination chemistry. Its unique structural properties, combining the rigidity of the pyridine (B92270) unit with the flexibility of the cyclen backbone, allow for the formation of exceptionally stable and kinetically inert complexes with lanthanide ions. This has led to their widespread investigation and application in diverse areas, from advanced bioimaging probes to potential theranostic agents in nuclear medicine.

This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry with lanthanides. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the synthesis, characterization, and application of these fascinating molecular entities. The guide summarizes key quantitative data, outlines detailed experimental protocols for crucial experiments, and provides visual representations of important processes and workflows.

Core Principles of this compound-Lanthanide Coordination

This compound-based ligands are typically octadentate, featuring the four nitrogen atoms of the macrocycle and additional coordinating arms, most commonly carboxylate or picolinate (B1231196) groups, appended to the amine nitrogens. This arrangement allows for the formation of highly stable, nine-coordinate complexes with lanthanide ions, effectively shielding the metal center from the aqueous environment. This shielding is crucial for enhancing the luminescence properties of the lanthanide ion and for preventing the dissociation of the complex in biological media.

The rigidity imparted by the pyridine ring in the this compound macrocycle contributes to the pre-organization of the ligand, facilitating rapid and efficient complexation with lanthanides. Furthermore, the nature and arrangement of the coordinating arms can be systematically modified to fine-tune the photophysical and chemical properties of the resulting lanthanide complexes, enabling the rational design of probes with specific functionalities.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound-lanthanide complexes, providing a comparative overview of their stability, luminescent properties, and kinetic inertness.

Table 1: Thermodynamic Stability Constants and pGd Values of Gd(III)-Pyclen Complexes

| Ligand | log KGdL | pGd | Reference |

| GdL3 | 23.56(2) | 20.69 | [1] |

| GdL4 | 23.44(2) | 21.83 | [1] |

| GdL5 | 20.47 | - | [2] |

| GdL6 | 19.77 | - | [2] |

log KGdL represents the thermodynamic stability constant. pGd is the negative logarithm of the free Gd(III) concentration at pH 7.4 with cL = 1 x 10-5 M and cGd = 1 x 10-6 M, indicating the complex's stability under physiological conditions.

Table 2: Photophysical Properties of Luminescent Lanthanide-Pyclen Complexes

| Complex | Emission Quantum Yield (Φ) | Emitter | Reference |

| EuL3 | 16% | Eu(III) | [1] |

| EuL4 | 22% | Eu(III) | [1] |

| TbL3 | ~90% | Tb(III) | [1] |

| TbL4 | ~90% | Tb(III) | [1] |

| [TbL5]+ | up to 28% | Tb(III) | [2] |

The emission quantum yield (Φ) is a measure of the efficiency of the luminescence process.

Table 3: Kinetic Inertness of Gd(III)-Pyclen Complexes

| Complex | Dissociation Half-life (t1/2) in 1 M HCl | Reference |

| GdL3 | 50 min | [1] |

| GdL4 | 20 h | [1] |

The dissociation half-life in strong acid is a measure of the kinetic inertness of the complex, indicating its resistance to dissociation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound-lanthanide coordination chemistry. These protocols are generalized from common practices reported in the literature.

Protocol 1: Synthesis of a this compound-Based Ligand with Picolinate Arms

This protocol describes a general procedure for the regioselective functionalization of the this compound macrocycle with picolinate arms, a common strategy for creating efficient lanthanide chelators.[3][4]

-

Protection of this compound:

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

-

Add a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection or allyl chloroformate for Alloc protection) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography to isolate the mono-protected this compound derivative.

-

-

Alkylation with Picolinate Arms:

-

Dissolve the mono-protected this compound in an appropriate solvent (e.g., acetonitrile).

-

Add a base (e.g., K2CO3 or NaH) and the desired picolinate alkylating agent (e.g., methyl 6-(bromomethyl)picolinate).

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Deprotection:

-

Dissolve the protected, alkylated this compound derivative in a suitable solvent.

-

For Boc deprotection, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

For Alloc deprotection, use a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., dimedone).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and any volatile reagents under reduced pressure to obtain the final ligand.

-

-

Hydrolysis of Ester Groups (if applicable):

-

If the picolinate arms were introduced as esters, dissolve the ligand in a mixture of water and a co-solvent like methanol (B129727) or THF.

-

Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.

-

Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the ligand to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Protocol 2: Lanthanide Complexation

This protocol outlines the general procedure for forming a lanthanide complex with a this compound-based ligand.[5]

-

Ligand and Lanthanide Salt Preparation:

-

Dissolve the purified this compound-based ligand in deionized water. Adjust the pH to approximately 5-6 with a dilute base (e.g., NaOH or NH4OH) to deprotonate the carboxylic acid groups.

-

Prepare a stock solution of the desired lanthanide salt (e.g., LnCl3·6H2O or Ln(OTf)3) in deionized water.

-

-

Complexation Reaction:

-

Add the lanthanide salt solution dropwise to the ligand solution with vigorous stirring. A slight molar excess of the ligand is sometimes used to ensure complete complexation of the metal ion.

-

Monitor the pH of the solution during the addition and maintain it in the range of 5.5-7.0 by adding a dilute base as needed.

-

The reaction is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight to ensure complete complex formation.

-

The completion of the reaction can be monitored by checking for the absence of free lanthanide ion using a colorimetric indicator (e.g., xylenol orange) or by techniques like mass spectrometry.

-

-

Purification of the Complex:

-

Remove any unreacted ligand or excess salts by methods such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.

-

For neutral complexes, precipitation from a suitable solvent mixture can be employed.

-

Lyophilize the purified complex solution to obtain the solid product.

-

Protocol 3: Determination of Thermodynamic Stability Constants by Potentiometric Titration

This method is used to determine the stability constants of the lanthanide complexes in aqueous solution.[1][6]

-

Apparatus and Reagents:

-

A calibrated pH meter with a glass electrode.

-

A thermostated titration vessel.

-

Standardized solutions of the lanthanide salt, the this compound-based ligand, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH).

-

An inert electrolyte solution (e.g., KCl or NaClO4) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Pipette a known volume of a solution containing the ligand and the lanthanide ion (typically in a 1:1 molar ratio) into the titration vessel.

-

Add the inert electrolyte to maintain a constant ionic strength.

-

Titrate the solution with the standardized strong base.

-

Record the pH value after each addition of the base, allowing the system to reach equilibrium.

-

Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

-

-

Data Analysis:

-

The titration data (volume of base added vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD) that refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.

-

Protocol 4: Measurement of Luminescence Quantum Yield

This protocol describes the relative method for determining the luminescence quantum yield of a lanthanide complex using a standard with a known quantum yield.[7][8]

-

Instrumentation and Standards:

-

A spectrofluorometer capable of measuring excitation and emission spectra and lifetimes.

-

A reference fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the lanthanide complex (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 for UV-excitable complexes).

-

-

Sample Preparation:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

-

Measurement:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Record the emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Calculation:

-

Integrate the area under the emission spectrum for both the sample and the standard.

-

The quantum yield (Φ) of the sample is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2) where:

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Protocol 5: Two-Photon Microscopy for Cellular Imaging

This protocol provides a general workflow for imaging live cells using a luminescent lanthanide-Pyclen bioprobe.[9][10][11]

-

Cell Culture and Staining:

-

Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dishes).

-

Prepare a stock solution of the lanthanide-Pyclen bioprobe in a biocompatible solvent (e.g., water or DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentration (typically in the micromolar to nanomolar range).

-

Incubate the cells with the bioprobe-containing medium for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Before imaging, wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.

-

-

Two-Photon Microscopy Setup:

-

Use a two-photon laser scanning microscope equipped with a femtosecond pulsed near-infrared (NIR) laser (e.g., a Ti:Sapphire laser).

-

Tune the laser to the appropriate two-photon excitation wavelength for the bioprobe (typically in the 700-900 nm range).

-

Use a high numerical aperture (NA) objective lens suitable for live-cell imaging.

-

-

Image Acquisition:

-

Place the imaging dish on the microscope stage.

-

Locate the cells of interest using bright-field or differential interference contrast (DIC) microscopy.

-

Switch to two-photon excitation and collect the emitted luminescence from the lanthanide probe using appropriate emission filters that match the characteristic emission bands of the lanthanide ion (e.g., for Eu(III), around 615 nm).

-

Optimize the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images or z-stacks to visualize the subcellular localization of the bioprobe.

-

Visualizing Key Processes with Graphviz

The following diagrams, created using the DOT language, illustrate fundamental concepts and workflows in the study of this compound-lanthanide complexes.

Caption: Energy transfer mechanism in a luminescent lanthanide-Pyclen complex.

Caption: Workflow for live-cell imaging using a lanthanide-Pyclen bioprobe.

Caption: Theranostic concept using this compound-lanthanide complexes.

This guide provides a foundational understanding of the coordination chemistry of this compound with lanthanides, equipping researchers with the necessary knowledge to explore and innovate in this exciting and rapidly advancing field. The combination of high stability, tunable properties, and versatile applications ensures that this compound-lanthanide complexes will continue to be at the forefront of molecular imaging and targeted therapy for years to come.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. d-nb.info [d-nb.info]

- 3. This compound-Based Ligands Bearing Pendant Picolinate Arms for Gadolinium Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. people.physics.illinois.edu [people.physics.illinois.edu]

- 8. A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-photon microscopy and spectroscopy of lanthanide bioprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clickable this compound‐Based Luminescent Lanthanide Complexes: Application to Two‐Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient cytosolic delivery of luminescent lanthanide bioprobes in live cells for two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Pyclen-Based Chelating Agents: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclen, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand that has garnered significant attention in the field of medicinal inorganic chemistry. Its rigidified framework, incorporating a pyridine (B92270) ring, provides a unique platform for the stable chelation of a variety of metal ions. This structural feature, combined with the versatility of functionalizing its pendant arms, has made this compound-based chelators highly promising candidates for a range of applications in drug development, from diagnostic imaging to targeted radiotherapy.

This technical guide provides an in-depth overview of this compound-based chelating agents, focusing on their synthesis, coordination chemistry, and applications. It is intended to be a comprehensive resource for researchers and professionals involved in the development of metal-based pharmaceuticals and diagnostic agents.

Core Concepts: The this compound Framework

The this compound macrocycle is a tetraaza ligand characterized by a 12-membered ring that includes a pyridine unit. This structure imparts a higher degree of pre-organization compared to more flexible macrocycles like cyclen (DOTA), which can contribute to faster complexation kinetics and enhanced thermodynamic stability of the resulting metal complexes.[1][2] The coordination environment can be further tailored by attaching various pendant arms to the amine groups of the macrocycle, such as acetate (B1210297), picolinate (B1231196), or phosphonate (B1237965) groups. These pendant arms play a crucial role in modulating the stability, kinetic inertness, and in vivo behavior of the metal complexes.[3][4]

Applications in Drug Development

The unique properties of this compound-based chelators have led to their exploration in several key areas of drug development:

-

Magnetic Resonance Imaging (MRI) Contrast Agents: Gadolinium(III) complexes of this compound derivatives have shown great promise as MRI contrast agents.[5][6] The rigidity of the this compound backbone and the nature of the pendant arms can influence the water exchange rate and rotational correlation time, which are key parameters for high relaxivity and, consequently, better image contrast.[7][8] Notably, gadopiclenol, a Gd(III) complex with a this compound-based ligand, has received clinical approval, highlighting the translational potential of this class of chelators.[5][6]

-

Radiopharmaceuticals: The ability of this compound-based ligands to form highly stable complexes with various radionuclides makes them attractive for targeted radiotherapy and positron emission tomography (PET) imaging.[3][9] Chelators functionalized with targeting vectors can deliver therapeutic isotopes like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu) to tumor sites, minimizing off-target toxicity.[9][10] Similarly, they can be used to chelate PET isotopes like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) for diagnostic imaging.[11][12]

-

Luminescent Probes: Lanthanide complexes of this compound-based ligands can exhibit strong luminescence, making them suitable for use as probes in bioimaging and bioassays.[2][13] The pyridine moiety can act as an antenna, efficiently transferring energy to the lanthanide ion, resulting in high emission quantum yields.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound-based chelating agents and their metal complexes, facilitating comparison with established agents like DOTA.

Table 1: Thermodynamic Stability Constants (log K) of Metal Complexes

| Ligand | Metal Ion | log K | Reference |

| PCTA | Gd³⁺ | 20.4 | [14] |

| Gd-L5 (3,9-pc2pa) | Gd³⁺ | 20.47 | [4][15] |

| Gd-L6 (3,6-pc2pa) | Gd³⁺ | 19.77 | [4][15] |

| YL3 (symmetric picolinate) | Y³⁺ | 23.36 | [3] |

| YL4 (asymmetric picolinate) | Y³⁺ | 23.07 | [3] |

| Mn(3,9-PC2A) | Mn²⁺ | 17.09 | [15] |

| Mn(3,6-PC2A) | Mn²⁺ | 15.53 | [15] |

| DOTA | Gd³⁺ | ~22 | [16] |

Table 2: Kinetic Inertness (Dissociation Half-life, t½) of Metal Complexes

| Complex | Conditions | t½ | Reference |

| Y(PCTMB) | 0.5 M HCl, 25 °C | 37 min | [17] |

| Y(PCTMB) | 5 M HCl, 25 °C | 2.6 min | [17] |

| Gd-L5 (3,9-pc2pa) | Acid-assisted dissociation | Remarkably inert | [4][15] |

| ⁹⁰Y(DOTA)⁻ | Human Serum, 37°C | Highly stable | [10] |

Table 3: Relaxivity (r₁) of Gd(III) Complexes

| Complex | Field Strength (T) | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | Reference |

| Gd-X-PCTA-2 | 1.41 | 37 | 6.5 | [14] |

| Gd-PCTA | 1.41 | 37 | 5.1 | [14] |

| [GdL5]⁺ (3,9-pc2pa) | 0.47 (20 MHz) | 25 | 4.46 | [1] |

| [GdL6]⁺ (3,6-pc2pa) | 0.47 (20 MHz) | 25 | 4.35 | [1] |

| Gadobutrol (Gadovist®) | 1.41 | 37 | ~4.9 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-based chelating agents.

Protocol 1: General Synthesis of a this compound-based Ligand with Picolinate Arms

This protocol is a generalized procedure based on synthetic schemes reported in the literature.[1][3]

1. Protection of this compound:

- Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

- Add a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection or allyl chloroformate for Alloc protection) dropwise at 0 °C.

- Allow the reaction to warm to room temperature and stir overnight.

- Purify the mono-protected this compound derivative by column chromatography.

2. Alkylation with Picolinate Arms:

- Dissolve the mono-protected this compound in an appropriate solvent (e.g., acetonitrile).

- Add a base (e.g., K₂CO₃ or NaH) and the desired picolinate alkylating agent (e.g., methyl 6-(bromomethyl)picolinate).

- Heat the reaction mixture to reflux and monitor by TLC until completion.

- After cooling, filter the mixture and evaporate the solvent. Purify the product by column chromatography.

3. Deprotection:

- For Boc group: Dissolve the protected ligand in a solution of trifluoroacetic acid in dichloromethane (B109758) and stir at room temperature.

- For Alloc group: Dissolve the protected ligand in a suitable solvent and treat with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).

- After the reaction is complete, remove the solvent and purify the final ligand, often by precipitation or recrystallization.

4. Complexation with a Metal Ion (e.g., Gd³⁺):

- Dissolve the purified ligand in water and adjust the pH to ~6-7 with a dilute acid or base.

- Add an aqueous solution of the metal salt (e.g., GdCl₃·6H₂O) in a stoichiometric amount.

- Heat the solution (e.g., at 90-100 °C) for several hours while maintaining the pH.

- Monitor the complex formation by a suitable method (e.g., HPLC).

- Purify the metal complex by chromatography or crystallization.

Protocol 2: Determination of Thermodynamic Stability Constants by Potentiometric Titration

This protocol outlines the general steps for determining the protonation constants of a ligand and the stability constants of its metal complexes.[5][18]

1. Materials and Setup:

- A calibrated pH meter with a glass electrode.

- A thermostated titration vessel.

- Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free).

- A solution of the ligand of known concentration.

- A solution of the metal salt of known concentration.

- An inert salt solution to maintain constant ionic strength (e.g., NaCl or KCl).

2. Ligand Protonation Constants:

- Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base.

- Record the pH as a function of the volume of base added.

- Analyze the titration curve using appropriate software (e.g., HYPERQUAD) to calculate the protonation constants (log Kᵢᴴ).

3. Metal Complex Stability Constants:

- Titrate a solution containing the ligand, the metal ion, and a known excess of strong acid with the standardized strong base.

- Record the pH as a function of the volume of base added.

- Analyze the titration data, using the predetermined protonation constants, to calculate the stability constant (log K) of the metal complex.

Protocol 3: Assessment of Kinetic Inertness by Acid-Assisted Dissociation

This protocol describes a common method to evaluate the kinetic inertness of a metal complex.[2][19]

1. Sample Preparation:

- Prepare solutions of the metal complex at a known concentration in various concentrations of a strong acid (e.g., 0.1 M to 5 M HCl).

2. Kinetic Measurement:

- Monitor the dissociation of the complex over time at a constant temperature. This can be done using various techniques:

- UV-Vis Spectrophotometry: If the complex and the free ligand have different absorption spectra, monitor the change in absorbance at a specific wavelength.

- NMR Relaxometry: For paramagnetic complexes like Gd(III), monitor the change in the longitudinal relaxation rate (R₁) of water protons.

- HPLC: Separate the intact complex from the dissociated components and quantify their concentrations over time.

3. Data Analysis:

- Plot the concentration of the intact complex versus time.

- Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs) for each acid concentration.

- The dissociation half-life (t½) can be calculated as ln(2)/k_obs.

Protocol 4: Measurement of Relaxivity (r₁)

This protocol outlines the procedure for determining the longitudinal relaxivity of a paramagnetic contrast agent.[7][20]

1. Sample Preparation:

- Prepare a series of solutions of the Gd(III) complex with varying concentrations (e.g., 0 to 1 mM) in the desired medium (e.g., water, buffer, or serum).

2. T₁ Measurement:

- Measure the longitudinal relaxation time (T₁) of the water protons for each sample using an NMR spectrometer at a specific magnetic field strength and temperature. The inversion-recovery pulse sequence is commonly used for this measurement.

3. Data Analysis:

- Calculate the longitudinal relaxation rate (R₁ = 1/T₁).

- Plot R₁ versus the concentration of the Gd(III) complex.

- The relaxivity (r₁) is the slope of the resulting linear plot, typically expressed in units of mM⁻¹s⁻¹.

Mandatory Visualizations

Conclusion

This compound-based chelating agents represent a versatile and powerful platform for the development of innovative diagnostic and therapeutic agents. Their unique structural features offer advantages in terms of thermodynamic stability and kinetic inertness, which are critical for in vivo applications. The ability to fine-tune the properties of the metal complexes by modifying the pendant arms allows for the rational design of agents with optimized performance for specific applications. As research in this area continues, this compound-based chelators are poised to make significant contributions to the advancement of molecular imaging and targeted radionuclide therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Acid Catalyzed Dissociation Kinetics of The Copper(II) and Mercury(II) Complexes of a Pendant-Arm Macrocycle | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cation Exchange Protocol to Radiolabel Rare-Earth Nanoparticles with Yttrium-90 for Radiotherapy and for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.uniupo.it [iris.uniupo.it]

- 14. Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] this compound-Based Ligands Bearing Pendant Picolinate Arms for Gadolinium Complexation. | Semantic Scholar [semanticscholar.org]

- 16. datapdf.com [datapdf.com]

- 17. This compound Tri-n-butylphosphonate Ester as Potential Chelator for Targeted Radiotherapy: From Yttrium(III) Complexation to (90)Y Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A seven-coordinate Mn( ii ) complex with a pyridine-based 15-membered macrocyclic ligand containing one acetate pendant arm: structure, stability and ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00701D [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Relaxivity of Gd-based contrast agents on X nuclei with long intrinsic relaxation times in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Core Principles of Pyclen Metal Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) stands as a cornerstone macrocyclic ligand in the field of coordination chemistry, particularly for its profound ability to form highly stable and kinetically inert complexes with a wide array of metal ions. This technical guide delves into the fundamental principles governing the metal binding affinity of this compound and its derivatives, offering a comprehensive resource for researchers in drug development, medical imaging, and beyond.

Core Principles of this compound's Metal Binding Affinity

The remarkable metal binding properties of this compound are rooted in a combination of thermodynamic and kinetic factors, primarily driven by its unique structural framework. The pre-organized cavity of the macrocycle, a result of the pyridine (B92270) ring fused to a cyclen backbone, significantly reduces the entropic penalty associated with complexation. This "macrocyclic effect" is a key contributor to the high thermodynamic stability of its metal complexes.

The primary factors influencing the metal binding affinity of this compound and its derivatives include:

-

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are critical. This compound exhibits a strong affinity for a wide range of metal ions, including transition metals (e.g., Mn²⁺, Cu²⁺, Zn²⁺) and lanthanides (e.g., Gd³⁺, Tb³⁺, Lu³⁺). Generally, higher charged and smaller metal ions form more stable complexes.

-

Pendant Arm Functionalization: The nature and regiochemistry of pendant arms attached to the amine groups of the this compound scaffold dramatically influence both the thermodynamic stability and kinetic inertness of the resulting metal complexes. Common functional groups include carboxylates (e.g., acetate, picolinate) and phosphonates, which act as additional donor atoms, increasing the denticity of the ligand and the overall stability of the complex. The arrangement of these arms (e.g., on adjacent vs. opposite nitrogen atoms) can fine-tune the coordination geometry and stability.

-

Ligand Rigidity: The inherent rigidity of the this compound macrocycle contributes to its high affinity for metal ions. This structural constraint minimizes the conformational changes required for complexation, leading to a more favorable enthalpy of formation.

Quantitative Data on Metal Binding Affinity

The stability of this compound-metal complexes is quantitatively expressed by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. The following tables summarize the stability constants for various this compound derivatives with a selection of metal ions.

Table 1: Stability Constants (log K) of this compound Derivatives with Lanthanide Ions

| This compound Derivative | Metal Ion | log K |

| PCTMB | Y³⁺ | 19.49[1][2] |

| L5 (3,9-pc2pa) | Gd³⁺ | 20.47[3][4] |

| L6 (3,6-pc2pa) | Gd³⁺ | 19.77[3][4] |

| L3 (di-picolinate, one acetate) | Gd³⁺ | 23.56 |

| L4 (di-picolinate, one acetate) | Gd³⁺ | 23.44 |

| H₄pyta derivative | La³⁺ | 22.1 |

| H₄pyta derivative | Gd³⁺ | 21.7 |

| H₄pyta derivative | Lu³⁺ | 21.7 |

Table 2: Stability Constants (log K) of this compound Derivatives with Divalent Metal Ions

| This compound Derivative | Metal Ion | log K |

| 3,9-PC2A | Mn²⁺ | 17.09[5] |

| 3,6-PC2A | Mn²⁺ | 15.53[5] |

Experimental Protocols for Determining Metal Binding Affinity

Accurate determination of stability constants is paramount for understanding and comparing the efficacy of different chelators. Potentiometric and spectrophotometric titrations are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standardized base. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the this compound derivative of known concentration in deionized water. The purity of the ligand should be confirmed by methods such as NMR and mass spectrometry.

-

Prepare a standardized stock solution of a strong acid (e.g., HCl).

-

Prepare a carbonate-free stock solution of a strong base (e.g., NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Prepare a stock solution of the metal salt (e.g., GdCl₃, MnCl₂) of known concentration.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain a constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

In a thermostated titration vessel, add a known volume of the ligand solution, the acid solution, and the background electrolyte.

-

If determining metal-ligand stability constants, add a known volume of the metal salt solution.

-

Titrate the solution with the standardized base solution, recording the pH value after each addition.

-

Perform multiple titrations for each system to ensure reproducibility.

-

-

Data Analysis:

-

The collected data (volume of base added vs. pH) is processed using specialized software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a theoretical model.

-

Spectrophotometric Titration

This technique is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of the metal-to-ligand ratio, the stoichiometry and stability constant of the complex can be determined.

Detailed Methodology:

-

Solution Preparation:

-

Prepare stock solutions of the this compound derivative and the metal salt of known concentrations.

-

Prepare a buffer solution to maintain a constant pH.

-

-

Method of Continuous Variations (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

-

-

Molar Ratio Method:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

-

Plot the absorbance versus the molar ratio of ligand to metal. The stoichiometry is determined from the point of inflection in the curve.

-

-

Data Analysis:

-

The stability constant can be calculated from the absorbance data using various mathematical treatments and software that fit the data to the appropriate binding model.

-

Visualization of Key Concepts

This compound-Metal Complex Formation

The following diagram illustrates the general principle of a metal ion being chelated by a functionalized this compound ligand.

Caption: Chelation of a metal ion by a this compound derivative.

Experimental Workflow for Stability Constant Determination

This workflow outlines the key steps in determining the stability constant of a this compound-metal complex using potentiometric titration.

Caption: Workflow for potentiometric stability determination.

Mechanism of Action for this compound-Based MRI Contrast Agents

This compound-based Gadolinium(III) complexes are widely used as MRI contrast agents. Their mechanism of action relies on accelerating the relaxation of water protons in their vicinity.

Caption: MRI contrast agent mechanism of action.

Conclusion

This compound and its derivatives represent a versatile and powerful class of chelating agents with exceptional metal binding affinities. The principles of the macrocyclic effect, coupled with the strategic functionalization of pendant arms, allow for the fine-tuning of their properties for specific applications, ranging from highly stable MRI contrast agents to effective radiopharmaceuticals. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of their binding affinities, which is a critical step in the rational design of new and improved metal-based diagnostic and therapeutic agents. The continued exploration of this compound's coordination chemistry promises to yield further innovations in the field of medicinal inorganic chemistry.

References

Unveiling the Architecture of Pyclen Macrocycles: A Technical Guide to Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives represent a versatile class of macrocyclic ligands with significant potential in various fields, including medical imaging as contrast agents and in the development of therapeutic radiopharmaceuticals.[1][2] Their rigidified framework, incorporating a pyridine (B92270) moiety, offers a unique platform for the stable chelation of a wide range of metal ions.[2] A thorough understanding of their three-dimensional structure and physicochemical properties is paramount for the rational design of novel this compound-based compounds with tailored functionalities. This technical guide provides an in-depth overview of the key techniques and experimental protocols employed in the structural characterization of this compound macrocycles and their metal complexes.

Core Structural Elucidation Techniques

The comprehensive structural characterization of this compound macrocycles and their chelates relies on a combination of powerful analytical methods. These techniques provide detailed insights into the molecular geometry, electronic environment, and solution behavior of these complex systems.

X-ray Crystallography: As the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid, X-ray crystallography offers an unambiguous depiction of bond lengths, bond angles, and the coordination environment of the metal center in this compound complexes.[3][4][5] This method has been instrumental in revealing the coordination number of metal ions, which can vary depending on the specific this compound derivative and the chelated metal. For instance, X-ray structures of Yb³⁺ and Eu³⁺ complexes with this compound derivatives bearing picolinate (B1231196) and acetate (B1210297) arms have shown both nine- and ten-coordinate metal ions.[6] Similarly, the crystal structures of Ni²⁺, Cu²⁺, and Zn²⁺ complexes with a cross-bridged this compound derivative have been determined, revealing a characteristic cis-V configuration.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for characterizing the structure and dynamics of this compound macrocycles in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized ligands and their complexes.[8][9] For paramagnetic complexes, such as those involving Gd³⁺ or Mn²⁺, NMR dispersion profiles and ¹⁷O NMR can provide crucial information on the number of inner-sphere water molecules and their exchange rates, which are critical parameters for the efficacy of MRI contrast agents.[1][10] Furthermore, advanced techniques like ⁸⁹Y NMR have been employed to study the formation of monomeric complexes in solution.[11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is essential for confirming the molecular weight and elemental composition of this compound ligands and their metal complexes.[8][9] It serves as a primary tool for verifying the successful synthesis and purity of the target compounds.

Quantitative Structural and Physicochemical Data

The following tables summarize key quantitative data obtained from the structural and physicochemical characterization of various this compound-based ligands and their metal complexes.

Table 1: Selected Bond Distances in Metal-Pyclen Complexes from X-ray Crystallography

| Complex | Metal-Ligand Bond | Bond Distance (Å) | Reference |

| [(GdL5)₃(H₂O)₃]³⁺ | Gd(1)-O(38) (water) | 2.428(9) | [9] |

| --INVALID-LINK--₂ | Zn-N (this compound) | Varies | [12] |

| --INVALID-LINK--₂ | Zn-N (ammonia) | Varies | [12] |

L5 = a this compound derivative with picolinic acid pendant arms at positions 3,9.

Table 2: Thermodynamic Stability and Kinetic Inertness of Gd³⁺-Pyclen Complexes

| Complex | log KGdL | pGd | Dissociation Half-life (t1/2) | Reference |

| GdL3 | 23.56(2) | 20.69 | 50 min (in 1 M HCl) | [6] |

| GdL4 | 23.44(2) | 21.83 | 20 h (in 1 M HCl) | [6] |

| [GdL5]⁺ | 20.47 | - | Remarkably inert | [11] |

| [GdL6]⁺ | 19.77 | - | - | [11] |

L3 and L4 are this compound derivatives with two picolinate and one acetate pendant arms. L5 and L6 are regioisomers with picolinic acid pendant arms.

Table 3: Luminescence and Relaxometric Properties of Lanthanide-Pyclen Complexes

| Complex | Quantum Yield (Φ) | Water Exchange Rate (kex298 x 10⁶ s⁻¹) | r₁ Relaxivity (mM⁻¹s⁻¹) | Reference |

| EuL3 | 16% | - | - | [6] |

| EuL4 | 22% | - | - | [6] |

| TbL3 | ~90% | - | - | [6] |

| TbL4 | ~90% | - | - | [6] |

| [GdL5]⁺ | - | 87.1 | - | [11] |

| [GdL6]⁺ | - | 1.06 | - | [11] |

| Mn(II)-Pyclen derivatives | - | - | 1.7–3.4 (at 1.41 T, 37 °C) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound macrocycles. Below are representative protocols for key experimental procedures.

Synthesis of this compound-based Ligands

The synthesis of functionalized this compound ligands often involves the regioselective protection of the secondary amine groups of the this compound core, followed by alkylation with desired pendant arms and subsequent deprotection.

General Procedure for N-functionalization:

-

Protection: The this compound macrocycle is treated with a protecting group (e.g., Boc, Alloc) to selectively block one or more amine nitrogens.[11]

-

Alkylation: The unprotected amine(s) are then reacted with an appropriate electrophile (e.g., 6-chloromethylpyridine-2-carboxylic acid methyl ester) in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetonitrile.[8] The reaction mixture is typically stirred at room temperature for an extended period.[8]

-

Deprotection and Hydrolysis: The protecting groups are removed under specific conditions (e.g., acidic hydrolysis for Boc).[9] If the pendant arms contain ester groups, they are typically hydrolyzed to the corresponding carboxylic acids in the final step.[9]

X-ray Crystal Structure Analysis

Obtaining high-quality crystals is a prerequisite for X-ray diffraction analysis.

Protocol for Single Crystal X-ray Diffraction:

-

Crystallization: Crystals of the this compound complex are grown, often by slow evaporation of a solvent or by vapor diffusion techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer, typically cooled in a nitrogen gas stream (e.g., 150 K).[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[7]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and structural parameters.[3]

NMR Spectroscopic Analysis

NMR experiments are performed on high-field spectrometers.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A few milligrams of the this compound derivative or its complex are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[8]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at a specific temperature (e.g., 298 K).[8]

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the molecule in solution.

Visualizing Workflows and Relationships

Graphical representations are invaluable for understanding complex experimental workflows and the relationships between different components.

Caption: Synthetic and characterization workflow for this compound metal complexes.

Caption: Structure-property relationships in this compound macrocycle complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2019185901A1 - this compound-based macrocyclic ligands, chelates thereof and uses thereof - Google Patents [patents.google.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expanding the Family of this compound-Based Ligands Bearing Pendant Picolinate Arms for Lanthanide Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structural studies of two pyridine-armed reinforced cyclen chelators and their transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. osti.gov [osti.gov]

Pyclen Ligand Design for Specific Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrocyclic ligand Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) has emerged as a versatile platform for the development of highly stable and selective metal complexes for various biomedical applications. Its rigidified structure, incorporating a pyridine (B92270) moiety within a 12-membered tetraazamacrocycle, provides a unique coordination environment that can be fine-tuned through functionalization of the pendant amine groups.[1][2] This guide provides a comprehensive overview of the design principles, synthesis, and characterization of this compound-based ligands for specific metal ions, with a focus on their application in medical imaging and therapy.